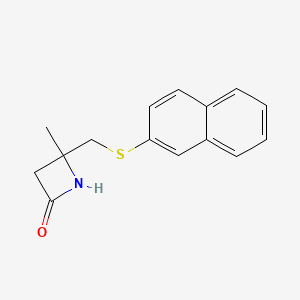
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one is an azetidinone derivative featuring a naphthalene-sulfanyl methyl group attached to the 4-position of the azetidinone ring. This compound holds potential pharmaceutical applications due to its structural similarity to other bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one typically involves the reaction of 4-methylazetidin-2-one with a naphthalen-2-ylsulfanyl methylating agent under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Aplicaciones Científicas De Investigación
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It holds potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The naphthalene-sulfanyl methyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4-(phenylsulfanylmethyl)azetidin-2-one: Similar structure but with a phenyl group instead of a naphthalene group.
4-Methyl-4-(benzylsulfanylmethyl)azetidin-2-one: Similar structure but with a benzyl group instead of a naphthalene group.
Uniqueness
4-Methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one is unique due to the presence of the naphthalene-sulfanyl methyl group, which may confer distinct pharmacological properties compared to its analogs. This structural feature can influence its binding affinity to molecular targets and its overall biological activity .
Propiedades
Número CAS |
53598-94-0 |
|---|---|
Fórmula molecular |
C15H15NOS |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
4-methyl-4-(naphthalen-2-ylsulfanylmethyl)azetidin-2-one |
InChI |
InChI=1S/C15H15NOS/c1-15(9-14(17)16-15)10-18-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3,(H,16,17) |
Clave InChI |
YTRZAWLGOLYXTF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)N1)CSC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
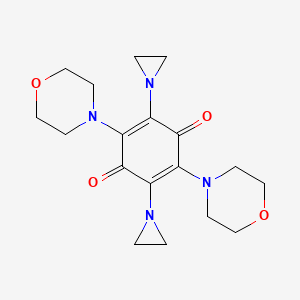
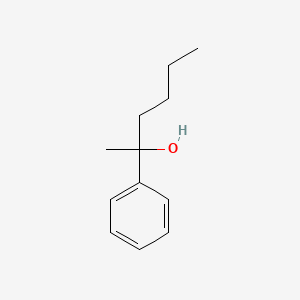
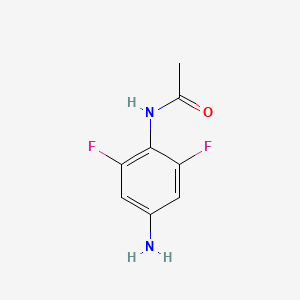
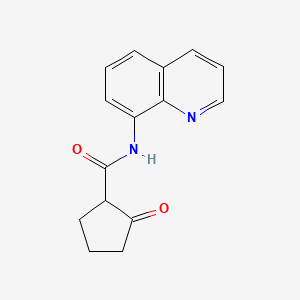
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
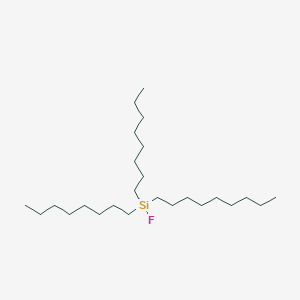
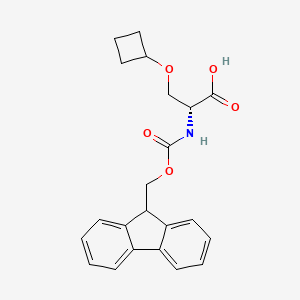
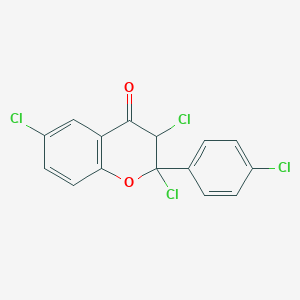
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
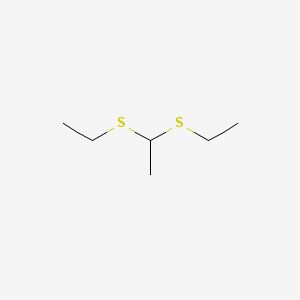
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
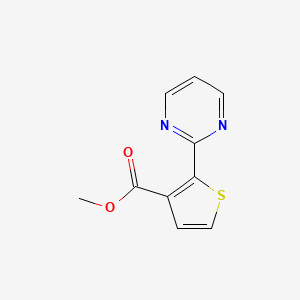
![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
